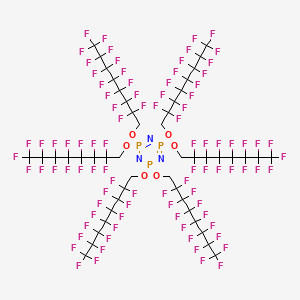

Hexakis(1H,1H-perfluorooctyloxy)phosphazene

Vue d'ensemble

Description

Hexakis(1H,1H-perfluorooctyloxy)phosphazene is a specialized compound known for its unique chemical structure and properties. It is characterized by the presence of six perfluorooctyloxy groups attached to a phosphazene core. This compound is notable for its high thermal stability, chemical resistance, and unique electronic properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Hexakis(1H,1H-perfluorooctyloxy)phosphazene typically involves the reaction of hexachlorocyclotriphosphazene with perfluorooctanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with perfluorooctyloxy groups. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization and chromatography to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Hexakis(1H,1H-perfluorooctyloxy)phosphazene undergoes various chemical reactions, including:

Substitution Reactions: The perfluorooctyloxy groups can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to its high stability.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong bases, nucleophiles, and oxidizing agents. The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. Substitution reactions often yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the phosphazene core .

Applications De Recherche Scientifique

Hexakis(1H,1H-perfluorooctyloxy)phosphazene has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent and catalyst in various chemical reactions due to its unique electronic properties.

Biology: Investigated for its potential use in drug delivery systems and as a biomaterial due to its biocompatibility.

Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.

Mécanisme D'action

The mechanism of action of Hexakis(1H,1H-perfluorooctyloxy)phosphazene involves its interaction with molecular targets through its perfluorooctyloxy groups. These interactions can lead to changes in the electronic properties of the target molecules, affecting their reactivity and stability. The compound’s high thermal stability and chemical resistance also contribute to its effectiveness in various applications .

Comparaison Avec Des Composés Similaires

Hexakis(1H,1H-perfluorooctyloxy)phosphazene can be compared with other similar compounds, such as:

Hexakis(1H,1H-perfluoroheptoxy)phosphazene: Similar structure but with shorter perfluoroalkyl chains, leading to different physical and chemical properties.

Hexakis(1H,1H-perfluorononyloxy)phosphazene: Longer perfluoroalkyl chains, resulting in higher molecular weight and different reactivity.

Hexakis(1H,1H-perfluorodecyloxy)phosphazene: Even longer chains, further affecting its properties and applications.

This compound stands out due to its optimal chain length, balancing thermal stability, chemical resistance, and electronic properties, making it highly versatile for various applications .

Activité Biologique

Hexakis(1H,1H-perfluorooctyloxy)phosphazene is a synthetic compound belonging to the class of phosphazenes, characterized by its unique structure comprising a phosphazene core with six perfluorinated alkoxy side groups. This compound has garnered attention for its potential biological activity and applications in various fields, including materials science and biochemistry.

- Molecular Formula : C₃₀H₁₈F₄₈N₃O₆P₃

- Molecular Weight : Approximately 1521.33 g/mol

- Physical State : Low-melting solid

- Solubility : Partially soluble in water

- Melting Point : 34-36 °C

- Density : ~1.81 g/cm³

Mechanism of Biological Activity

This compound exhibits several biological activities primarily due to its amphiphilic nature, which allows it to interact with biological membranes and other biomolecules. The following mechanisms have been identified:

- Membrane Interaction : The compound can alter membrane permeability, influencing cellular uptake mechanisms. Its fluorinated side chains contribute to enhanced interactions with lipid bilayers.

- Cellular Effects : Preliminary studies suggest that this compound may affect cell signaling pathways and gene expression, potentially leading to alterations in cellular metabolism and function.

Research Findings

Recent studies have explored the biological implications of this compound. Notable findings include:

- Toxicity Assessments : Research indicates that while the compound exhibits low toxicity at certain concentrations, higher doses may lead to cytotoxic effects on various cell lines.

- Biocompatibility Studies : The compound shows promise for applications in drug delivery systems due to its ability to encapsulate therapeutic agents while maintaining stability in biological environments.

Case Study 1: Membrane Permeability

A study conducted on the interaction of this compound with lipid bilayers demonstrated significant changes in permeability. Researchers observed that the presence of the compound increased the uptake of fluorescently labeled molecules across the membrane, suggesting potential applications in drug delivery.

Case Study 2: Cytotoxicity Evaluation

In vitro cytotoxicity tests were performed using various human cell lines. Results indicated that at concentrations below 50 µg/mL, this compound exhibited minimal cytotoxic effects. However, concentrations exceeding this threshold resulted in increased cell death and apoptosis markers.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics and biological activities of this compound compared to related phosphazenes:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| This compound | C₃₀H₁₈F₄₈N₃O₆P₃ | Six perfluorinated alkoxy groups | Increased membrane permeability; low cytotoxicity at low concentrations |

| Octakis(1H,1H-perfluorooctyloxy)phosphazene | C₄₂H₂₄F₈₈N₄O₈P₄ | Eight perfluorinated alkoxy groups | Similar membrane interactions; higher toxicity levels |

| Hexakis(1H,1H-perfluorononyloxy)phosphazene | C₅₄H₁₈F₉₆N₃O₆P₃ | Longer perfluorononyloxy chains | Enhanced hydrophobic properties; potential for environmental applications |

Propriétés

IUPAC Name |

2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H12F90N3O6P3/c49-7(50,13(61,62)19(73,74)25(85,86)31(97,98)37(109,110)43(121,122)123)1-142-148(143-2-8(51,52)14(63,64)20(75,76)26(87,88)32(99,100)38(111,112)44(124,125)126)139-149(144-3-9(53,54)15(65,66)21(77,78)27(89,90)33(101,102)39(113,114)45(127,128)129,145-4-10(55,56)16(67,68)22(79,80)28(91,92)34(103,104)40(115,116)46(130,131)132)141-150(140-148,146-5-11(57,58)17(69,70)23(81,82)29(93,94)35(105,106)41(117,118)47(133,134)135)147-6-12(59,60)18(71,72)24(83,84)30(95,96)36(107,108)42(119,120)48(136,137)138/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLMFELZHDEELW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H12F90N3O6P3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379363 | |

| Record name | Hexakis((perfluoroheptyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2529.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186043-52-7 | |

| Record name | Hexakis((perfluoroheptyl)methoxy)cyclotriphosphazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexakis(1H,1H-perfluorooctyloxy)phosphazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.